N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a complex organic compound that features a combination of indole, sulfonyl, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the indole derivative in the presence of a base.
Attachment of the Acetamide Group: The acetamide group can be introduced through acylation reactions, where an acyl chloride reacts with the amine group of the indole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and processes.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups, along with the indole core, makes it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O3S/c25-20-10-4-1-7-17(20)13-27-24(29)15-28-14-23(19-9-3-6-12-22(19)28)32(30,31)16-18-8-2-5-11-21(18)26/h1-12,14H,13,15-16H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJZQUPMWJDLLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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